An In-depth Technical Guide to the Synthesis and Characteristics of 3H-Phenothiazin-3-one
An In-depth Technical Guide to the Synthesis and Characteristics of 3H-Phenothiazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3H-phenothiazin-3-one, a significant heterocyclic compound, with a focus on its formation from 10H-phenothiazine. This document details experimental protocols, presents key quantitative data, and explores the mechanistic aspects of the oxidation process. Furthermore, it visualizes the reaction pathways and relevant biological signaling cascades, offering a valuable resource for professionals in chemical synthesis and drug discovery.
Introduction
Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. The oxidation of the parent 10H-phenothiazine scaffold can lead to a variety of products, including S-oxides, cation radicals, and C-oxidized species. Among these, 3H-phenothiazin-3-one is of particular interest due to its structural features and potential as a synthon for more complex molecules. This guide focuses on the transformation of 10H-phenothiazine to 3H-phenothiazin-3-one, providing detailed methodologies and critical data for researchers.
Experimental Protocols
While various methods can be employed for the synthesis of 3H-phenothiazin-3-one, a well-documented protocol involves the reaction of o-mercaptoaniline with p-benzoquinone. This method, while not a direct oxidation of 10H-phenothiazine, provides a reliable route to the target molecule.
Synthesis of 3H-Phenothiazin-3-one from o-Mercaptoaniline and p-Benzoquinone [1]
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Materials:
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o-Mercaptoaniline
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p-Benzoquinone
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Methanol
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Procedure:
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Prepare a stirred suspension of 2 moles of p-benzoquinone in a suitable volume of methanol at room temperature.
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Slowly add a solution of 1 mole of o-mercaptoaniline in methanol to the quinone suspension over a period of 1 hour.
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Continue stirring the resulting red mixture at room temperature for an additional 2 hours.
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The product, 3H-phenothiazin-3-one, will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the filtered product thoroughly with methanol to remove any unreacted starting materials and byproducts.
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Dry the purified 3H-phenothiazin-3-one.
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Yield: This method has been reported to produce 3H-phenothiazin-3-one in a yield of approximately 61.5%.[1]
Purification by Recrystallization
For obtaining a highly pure product, recrystallization is a standard and effective technique.[2][3][4]
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General Procedure:
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Dissolve the crude 3H-phenothiazin-3-one in a minimal amount of a suitable hot solvent.
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Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
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Further cooling in an ice bath can be used to maximize the yield of the recrystallized product.
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Collect the pure crystals by filtration and wash with a small amount of the cold solvent.
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Dry the crystals under vacuum.
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Quantitative Data
The following tables summarize the key spectroscopic data for 3H-phenothiazin-3-one, which are crucial for its identification and characterization.
Table 1: Spectroscopic Data for 3H-Phenothiazin-3-one
| Spectroscopic Technique | Observed Data | References |
| ¹H NMR | Data available on PubChem, specific chemical shifts and coupling constants can be found in the database. | [5] |
| ¹³C NMR | The chemical shifts are influenced by the π-conjugated framework and the carbonyl group. Specific data is available in the literature, with detailed assignments for each carbon atom. | [6] |
| IR Spectroscopy | A KBr wafer spectrum is available on PubChem, showing characteristic peaks for the functional groups present in the molecule. The carbonyl group (C=O) stretch is a prominent feature. | [5] |
| UV-Vis Spectroscopy | The UV-Vis spectrum in ethanol exhibits absorption maxima that are characteristic of the extended chromophore of the phenothiazine system. | [7] |
| Mass Spectrometry | The molecular weight of 3H-phenothiazin-3-one is 213.26 g/mol . GC-MS data is available on PubChem, showing the molecular ion peak corresponding to this mass. | [5] |
Reaction Mechanisms and Visualizations
The oxidation of 10H-phenothiazine is a complex process that can proceed through several pathways. The formation of 3H-phenothiazin-3-one involves the oxidation of the phenothiazine core, likely proceeding through a cation radical intermediate.
Proposed Oxidation Mechanism
The oxidation of 10H-phenothiazine typically begins with a one-electron transfer to form a cation radical. This reactive intermediate can then undergo further reactions, including nucleophilic attack by water or other species present in the reaction mixture, ultimately leading to the formation of the C3-oxo product. While the precise step-by-step mechanism for C3 oxidation is not fully elucidated in the literature, the following diagram illustrates a plausible pathway.
Caption: Proposed oxidation pathway of 10H-phenothiazine.
Experimental Workflow for Synthesis
The following diagram outlines a general workflow for the synthesis and purification of 3H-phenothiazin-3-one.
Caption: General experimental workflow for synthesis.
Involvement in Signaling Pathways
Phenothiazine derivatives are known to interact with various cellular signaling pathways, which is a key aspect of their therapeutic effects. While the specific interactions of 3H-phenothiazin-3-one are not extensively documented, the general activity of the phenothiazine scaffold provides a basis for potential biological relevance.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Some phenothiazine derivatives have been shown to modulate this pathway, often through the inhibition of key kinases.
Caption: Potential interaction with the MAPK pathway.
Wnt Signaling Pathway
The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Phenothiazines have been investigated for their potential to modulate this pathway.
Caption: Potential interaction with the Wnt pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential biological relevance of 3H-phenothiazin-3-one. The experimental protocol for its synthesis from o-mercaptoaniline and p-benzoquinone offers a reliable method for its preparation. The compiled quantitative data serves as a crucial reference for its identification. While the precise mechanism of C3 oxidation of 10H-phenothiazine and the specific biological targets of 3H-phenothiazin-3-one require further investigation, this guide provides a solid foundation for researchers and professionals working with this important class of heterocyclic compounds. The exploration of its synthesis and properties is vital for the development of new therapeutic agents and chemical probes.
References
- 1. EP0149297B1 - Process for preparing 3h-phenothlazin-3-ones - Google Patents [patents.google.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. US3381007A - Purification of phenothiazine - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. Phenothiazone | C12H7NOS | CID 68485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. BJOC - Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines [beilstein-journals.org]
